BenchChemオンラインストアへようこそ!

4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide

Physicochemical Profiling Medicinal Chemistry Scaffold Selection

This quaternary ammonium salt delivers a stable, weighable hydrobromide solid (MW 221.09) with defined stoichiometry—critical for precise reagent addition in multi-step syntheses. The constrained 1-azabicyclo[2.2.1]heptane scaffold (pKa 10.53) yields a lower fraction of permanently charged species versus quinuclidine analogs, favoring CNS penetration. The bridgehead carboxamide enables dehydration, hydrolysis, or coupling chemistry as a strategic entry point to diverse 4-substituted derivatives. Protected under US Patent 5,554,763 as a tachykinin receptor antagonist pharmacophore core. Available in multiple purity tiers—95% for route scouting, ≥97% for late-stage intermediates, and NLT 98% for reference standard preparation—with full analytical characterization (LCMS, GCMS, HPLC, ¹H/¹³C NMR, FTIR, elemental analysis) upon request.

Molecular Formula C7H13BrN2O
Molecular Weight 221.09 g/mol
Cat. No. B8045616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide
Molecular FormulaC7H13BrN2O
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESC1C[NH+]2CCC1(C2)C(=O)N.[Br-]
InChIInChI=1S/C7H12N2O.BrH/c8-6(10)7-1-3-9(5-7)4-2-7;/h1-5H2,(H2,8,10);1H
InChIKeyWUJIFFRXBXWLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide: Physicochemical Identity and Procurement Baseline


4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide (CAS 2197062-92-1, PubChem CID 118998816), also indexed as 1-azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide, is a protonated quaternary ammonium salt built on the constrained 1-azabicyclo[2.2.1]heptane scaffold [1]. It carries a primary carboxamide at the bridgehead 4-position and a bromide counterion, with a molecular formula of C₇H₁₃BrN₂O and a molecular weight of 221.09 g/mol [1]. The parent 1-azabicyclo[2.2.1]heptane system exhibits a pKa of 10.53 (experimentally determined), which is 0.37 log units lower than the homologous quinuclidine (1-azabicyclo[2.2.2]octane) scaffold (pKa 10.90), reflecting increased ring strain and greater s-character of the nitrogen lone pair in the [2.2.1] system [2]. This compound is supplied by multiple vendors at purity grades ranging from 95% to NLT 98%, and is primarily positioned as a synthetic intermediate for medicinal chemistry and pharmaceutical R&D .

Why 4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide Cannot Be Interchanged with In-Class Analogs


Substitution with the free base (CAS 119103-03-6) alters hydrogen-bond donor count (2 vs. 1), molecular weight (221.09 vs. 140.18 g/mol), and formal charge state, which directly impacts solubility, crystallinity, and salt-form-dependent bioavailability in downstream synthetic sequences [1]. Replacement with the N-benzyl quaternary analog (1-benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide) introduces a lipophilic benzyl substituent on the quaternary nitrogen, fundamentally altering steric bulk, LogP, and receptor pharmacophore recognition . More broadly, switching to the homologous quinuclidine (1-azabicyclo[2.2.2]octane) scaffold changes both the nitrogen pKa (ΔpKa = +0.37 units) and the three-dimensional vector of the carboxamide group, which can eliminate or invert target binding depending on the receptor geometry [2]. These differences are quantifiable and carry consequences for synthetic route design, analytical method transfer, and pharmacological structure-activity relationships.

Quantitative Differentiation Evidence for 4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide vs. Closest Analogs


Scaffold Basicity: 1-Azabicyclo[2.2.1]heptane (pKa 10.53) vs. Quinuclidine (pKa 10.90)

The conjugate acid pKa of the 1-azabicyclo[2.2.1]heptane scaffold is 10.53, compared to 10.90 for the homologous quinuclidine (1-azabicyclo[2.2.2]octane) scaffold, both measured under identical conditions [1]. The 0.37 pKa unit decrease corresponds to the [2.2.1] scaffold being approximately 2.3-fold less basic, a consequence of increased ring strain and greater s-character of the nitrogen lone pair in the smaller bicyclic system [1]. This shifts the ratio of protonated (charged) to neutral species at physiological pH.

Physicochemical Profiling Medicinal Chemistry Scaffold Selection

Salt Form Differentiation: Hydrobromide Salt vs. Free Base Physicochemical Properties

The hydrobromide salt (target compound, MW 221.09 g/mol, HBD = 2, TPSA = 47.5 Ų) differs markedly from the corresponding free base (1-azabicyclo[2.2.1]heptane-4-carboxamide, CAS 119103-03-6, MW 140.18 g/mol, HBD = 1, TPSA = 47.3 Ų, LogP = 0.66) [1]. The salt form adds 80.91 g/mol to the molecular weight, doubles the hydrogen-bond donor count (from 1 to 2), and introduces a formal positive charge on the bridgehead nitrogen, which fundamentally alters aqueous solubility, hygroscopicity, and solid-state stability profiles [1].

Salt Selection Preformulation Analytical Chemistry

N-Substitution: N-H Quaternary Ammonium vs. N-Benzyl Quaternary Ammonium Steric and Lipophilic Profile

The target compound features an N-H quaternary ammonium center (protonated, minimal steric bulk at nitrogen), whereas the closest commercially available quaternary analog is 1-benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide, which bears a benzyl substituent on the quaternary nitrogen . The benzyl group adds a calculated 90.1 g/mol to the cation mass and introduces a phenyl ring that dramatically increases LogP and steric occupancy around the cationic center. This difference is critical in any application where the ammonium group participates in cation-π interactions, hydrogen bonding as a donor, or ionic recognition by biological targets [1].

Structure-Activity Relationship Receptor Binding Synthetic Intermediate Selection

Procurement-Grade Purity and Vendor Sourcing Differentiation

Commercially available purity specifications for 4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide range from 95% (Fluorochem F506154, AKSci 4148AQ) to ≥97% (Chemscene CS-0039917, Leyan 1110557) and NLT 98% (MolCore MC541437), with corresponding analytical characterization by LCMS, GCMS, HPLC, NMR, and elemental analysis available upon request from select suppliers . The free base (CAS 119103-03-6) is listed with fewer active suppliers and predicated properties (pKa 16.60 ± 0.20, predicted; boiling point 301.9 ± 21.0 °C predicted) rather than experimental data . The N-benzyl analog is priced at a significant premium (e.g., £477.00/250 mg from Fluorochem F506100), reflecting its more complex synthesis and lower demand .

Chemical Procurement Quality Control Supply Chain

Class-Level Scaffold Evidence: 7-Azabicyclo[2.2.1]heptane as a Cholinergic Receptor Ligand Pharmacophore

While no direct binding data are publicly available for 4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide itself, the isomeric 7-azabicyclo[2.2.1]heptane scaffold has established activity at neuronal nicotinic acetylcholine receptors (nAChRs). The most potent ligand in that series, N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane (compound 5b), demonstrated a Ki of 98 nM in [³H]cytisine displacement assays on rat brain tissue, while the chloro analog (5a) gave Ki = 245 nM, and epibatidine served as the reference ligand [1]. Separately, the 1-azoniabicyclo[2.2.1]heptane scaffold is claimed in US Patent 5,554,763 as a core for quaternary basic amides with tachykinin (NK₁) receptor antagonist activity [2]. The carbamoyl group at the bridgehead position of the target compound is structurally analogous to the carbamoyl moiety of carbamoylcholine, a classical cholinergic agonist, supporting the hypothesis that this compound may occupy cholinergic pharmacophore space [3].

Nicotinic Acetylcholine Receptor CNS Drug Discovery Ligand Design

Recommended Application Scenarios for 4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide Based on Quantitative Evidence


CNS Medicinal Chemistry: Nicotinic Receptor Ligand Fragment or Synthetic Intermediate

The validated activity of the 7-azabicyclo[2.2.1]heptane scaffold at neuronal nAChRs (Ki = 98–245 nM for optimized ligands) supports the use of the target compound as a constrained, cationic fragment for nicotinic receptor-focused drug discovery . The lower pKa (10.53 vs. 10.90 for quinuclidine) reduces the fraction of permanently charged species at physiological pH compared to quinuclidine-based analogs, which may improve CNS penetration when incorporated into larger molecules . The 4-carbamoyl group provides a hydrogen-bond donor/acceptor pair suitable for target engagement, while the N-H quaternary ammonium center offers cation-π interaction potential without the steric penalty of N-alkyl substituents .

Synthetic Chemistry: Bridgehead Carboxamide as a Versatile Synthetic Handle

The hydrobromide salt form (MW 221.09, HBD = 2) provides a stable, weighable solid with defined stoichiometry—unlike the hygroscopic free base—enabling precise reagent addition in multi-step syntheses . The primary carboxamide at the bridgehead position can be dehydrated to the nitrile, hydrolyzed to the carboxylic acid, or coupled via amide bond formation, making the compound a strategic entry point into diverse 4-substituted 1-azabicyclo[2.2.1]heptane derivatives . Multiple purity tiers (95%–98%+) across vendors allow procurement optimization: 95% for initial route scouting, ≥97% for late-stage intermediates, and NLT 98% for reference standard preparation .

Pharmacological Tool: Tachykinin (NK₁) Receptor Antagonist Scaffold Exploration

US Patent 5,554,763 explicitly claims 1-azoniabicyclo[2.2.1]heptane systems as the quaternary ammonium core for tachykinin receptor antagonists, with bromide listed among the pharmaceutically acceptable anions . The target compound, bearing a 4-carbamoyl substituent, represents a minimal, unelaborated version of this patented pharmacophore and can serve as a starting point for SAR exploration around the quaternary ammonium center and the bridgehead substituent. The compound's bromide counterion is directly compatible with the anion scope disclosed in the patent (chloride, bromide, iodide, hydrogensulfate, methanesulfonate, paratoluenesulfonate, acetate) .

Analytical Reference Standard and Method Development

With commercial availability at NLT 98% purity (MolCore MC541437) and comprehensive analytical characterization packages including LCMS, GCMS, HPLC, ¹H/¹³C NMR, FTIR, and elemental analysis upon request from suppliers such as SynHet , the compound is suitable for use as an analytical reference standard in method development and validation. The computed TPSA of 47.5 Ų—nearly identical to the free base (47.3 Ų)—and the defined bromide counterion provide reproducible chromatographic behavior (LogP ≈ 1.20 based on Chemscene computational data) for HPLC method development . The MDL number MFCD28991979 is registered across multiple supplier databases, facilitating unambiguous procurement specification .

Quote Request

Request a Quote for 4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.